molecular formula C17H18N4O3S2 B10876502 5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide

5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide

Katalognummer: B10876502
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: SVWQLDIEMVSYHG-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE is a complex organic compound that features a triazole ring, a thiophene ring, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the thiophene and sulfonamide groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thiophene groups.

    Reduction: Reduction reactions can target the triazole ring and sulfonamide group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole and sulfonamide groups are known to interact with biological targets, making it a candidate for drug development.

Medicine

Medically, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Wirkmechanismus

The mechanism of action of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate enzymatic activities or disrupt cellular processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2-HYDROXYPHENYL)-3-METHYL-1,2,4-TRIAZOLE: Lacks the sulfonamide and thiophene groups, making it less versatile.

    N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE: Similar structure but without the hydroxyl group, affecting its reactivity and applications.

Uniqueness

The presence of both the hydroxyl and sulfonamide groups in 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE makes it unique

Eigenschaften

Molekularformel

C17H18N4O3S2

Molekulargewicht

390.5 g/mol

IUPAC-Name

5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-triazole-1-sulfonamide

InChI

InChI=1S/C17H18N4O3S2/c1-12-10-11-25-15(12)8-9-16-18-17(13-6-4-5-7-14(13)22)21(19-16)26(23,24)20(2)3/h4-11,22H,1-3H3/b9-8+

InChI-Schlüssel

SVWQLDIEMVSYHG-CMDGGOBGSA-N

Isomerische SMILES

CC1=C(SC=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)S(=O)(=O)N(C)C

Kanonische SMILES

CC1=C(SC=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)S(=O)(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.